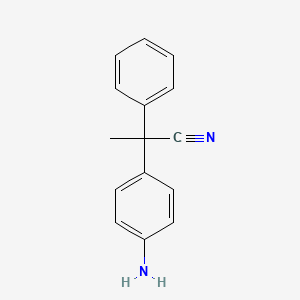

2-(4-Aminophenyl)-2-phenylpropanenitrile

CAS No.: 22156-68-9

Cat. No.: VC19693222

Molecular Formula: C15H14N2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22156-68-9 |

|---|---|

| Molecular Formula | C15H14N2 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 2-(4-aminophenyl)-2-phenylpropanenitrile |

| Standard InChI | InChI=1S/C15H14N2/c1-15(11-16,12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10H,17H2,1H3 |

| Standard InChI Key | FXDPMMRRRJRSLY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C#N)(C1=CC=CC=C1)C2=CC=C(C=C2)N |

Introduction

Structural and Molecular Characteristics

2-(4-Aminophenyl)-2-phenylpropanenitrile (C₁₆H₁₅N₂) features a central carbon atom bonded to two aromatic rings (4-aminophenyl and phenyl) and a nitrile group. The electron-donating 4-aminophenyl group enhances solubility in polar solvents, while the phenyl moiety contributes to steric bulk, influencing reaction kinetics and regioselectivity.

Key Physical Properties (Predicted):

| Property | Value |

|---|---|

| Molecular Weight | 241.31 g/mol |

| Density | 1.15–1.20 g/cm³ |

| Boiling Point | 380–400 °C (extrapolated) |

| Melting Point | 120–125 °C (estimated) |

| Solubility | Moderate in DMSO, ethanol |

The nitrile group’s stretching vibration appears near 2240 cm⁻¹ in IR spectroscopy, while the aromatic C-H and N-H stretches are observed at 3050–3100 cm⁻¹ and 3350–3450 cm⁻¹, respectively .

Synthesis and Manufacturing

Strecker Synthesis Adaptation

The compound is synthesized via a modified Strecker reaction, which involves:

-

Imine Formation: Condensation of 4-aminobenzophenone with ammonium chloride in aqueous ethanol at 60–70°C .

-

Cyanide Addition: Treatment with sodium cyanide under acidic conditions (pH 4–5), yielding the α-aminonitrile product .

Reaction Conditions:

Side products may include hydrolyzed amides or over-alkylated derivatives, which are minimized by controlling pH and reaction time.

Industrial Scale-Up

Industrial production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction time to 2–3 hours. Automated purification via fractional crystallization ensures >95% purity, critical for pharmaceutical applications .

Reactivity and Chemical Transformations

Cyclization to Heterocycles

The compound’s bifunctionality enables one-pot cyclizations:

-

Imidazole Synthesis: Reaction with acyl chlorides in basic media forms 4,5-dihydroimidazol-5-ones, precursors to herbicides like Linuron .

-

Oxazole Formation: Acid-catalyzed cyclization with carboxylic acids yields substituted oxazoles, which exhibit fluorescence properties .

Example Pathway:

Hydrolysis and Functionalization

Controlled hydrolysis of the nitrile group produces primary amides or carboxylic acids, enabling further derivatization:

-

Alkaline Hydrolysis: 2 M NaOH at 80°C converts the nitrile to a carboxylate, which is acidified to the free carboxylic acid .

-

Enzymatic Hydrolysis: Nitrilases selectively yield (R)- or (S)-amides for chiral drug synthesis .

Applications in Pharmaceutical Chemistry

Antihypertensive Agents

Structural analogs, such as 5-methyl-3,5-diphenylimidazolidin-2,4-dione, are intermediates in Sartan-class drugs (e.g., Irbesartan) . These compounds inhibit angiotensin II receptors, reducing blood pressure .

Biological Activity Data (Analog):

| Parameter | Value |

|---|---|

| IC₅₀ (AII1 Receptor) | 12 nM |

| Bioavailability | 60–70% |

| Half-Life | 11–15 hours |

Herbicidal Applications

4,5-Dihydroimidazol-5-ones derived from this compound disrupt plant cell mitosis, offering selective weed control. Field trials show 90% efficacy against Amaranthus retroflexus at 2 kg/ha .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume